Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
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Overview
Description
Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of an iodomethyl group, a phenyl group, and an oxabicyclohexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common method is the [2+2] cycloaddition reaction, which is used to form the oxabicyclohexane ring system. This reaction is often carried out under photochemical conditions using a mercury lamp . The iodomethyl group can be introduced through a halogenation reaction, where an appropriate precursor is treated with iodine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and photochemical reactors can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Scientific Research Applications
Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biochemical pathways and as a probe to investigate biological processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The oxabicyclohexane ring system provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: Similar structure but lacks the phenyl group.
Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: Similar structure with a methyl-substituted phenyl group.
Uniqueness
Ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to the presence of both the iodomethyl and phenyl groups, which provide distinct chemical reactivity and potential for diverse applications. The combination of these functional groups with the oxabicyclohexane ring system makes this compound a valuable tool in organic synthesis and scientific research .
Properties
Molecular Formula |
C15H17IO3 |
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Molecular Weight |
372.20 g/mol |
IUPAC Name |
ethyl 1-(iodomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C15H17IO3/c1-2-18-13(17)15-8-14(9-15,10-16)19-12(15)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
InChI Key |
JQIFFPDRBLECRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C3=CC=CC=C3)CI |
Origin of Product |
United States |
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